3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea
Description
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiourea group attached to a phenyl ring and a dichlorophenyl group, making it a unique molecule with interesting properties.
Properties
IUPAC Name |
(1E)-1-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c16-12-7-6-11(14(17)8-12)9-21-19-10-18-15(22)20-13-4-2-1-3-5-13/h1-8,10H,9H2,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZUAPZUWUCPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=CNOCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=C/NOCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylthiourea in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the thiourea derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and other reduced derivatives.
Substitution: : Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiourea derivatives, including 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea, have been investigated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Research indicates that thiourea derivatives can exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways that regulate cell survival and proliferation. For instance, studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
Thioureas are known to act as enzyme inhibitors, particularly in inhibiting metalloproteinases, which are involved in cancer metastasis and tissue remodeling. This inhibition can potentially lead to therapeutic applications in treating diseases characterized by excessive tissue remodeling, such as cancer and fibrosis .
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Research has indicated that thiourea derivatives can affect the germination of fungal spores and inhibit mycelial growth. This property makes them suitable for developing eco-friendly agricultural chemicals that can help manage crop diseases without harming beneficial organisms .
Growth Regulation
In addition to pest control, thioureas can also function as plant growth regulators. They may enhance root development and overall plant vigor under stress conditions, such as drought or nutrient deficiency. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience .
Materials Science
Synthesis of Novel Materials
Thiourea derivatives are utilized in synthesizing various materials, including polymers and nanomaterials. Their ability to form coordination complexes with metals allows for the development of materials with tailored properties for specific applications, such as sensors or catalysts. For example, incorporating thioureas into polymer matrices can enhance the mechanical strength and thermal stability of the resulting materials .
Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its adsorption onto metal surfaces can significantly reduce corrosion rates by forming a protective layer. This application is crucial in industries where metal durability is essential, such as construction and automotive sectors .
Case Studies
Mechanism of Action
The mechanism by which 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea exerts its effects involves binding to specific molecular targets. The thiourea group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylmethanol
Phenylthiourea
2,4-Dichlorobenzaldehyde
Uniqueness
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea is unique due to its combination of a thiourea group and a dichlorophenyl group. This combination provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.
Biological Activity
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea (CAS No. 477852-61-2) is a thiourea derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dichlorophenyl moiety and a methoxyimino group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea can be represented as follows:
Molecular Weight: 307.19 g/mol
Molecular Formula: C15H14Cl2N2O
CAS Number: 477852-61-2
Research indicates that thiourea derivatives can exhibit various biological activities, including:
- Antitumor Activity: Some studies suggest that thioureas can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group may enhance this effect through interactions with specific cellular targets.
- Antimicrobial Properties: Thiourea compounds have shown efficacy against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects: Certain derivatives have been reported to exhibit anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory mediators.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Study 1: Antitumor Activity
In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, showcasing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
